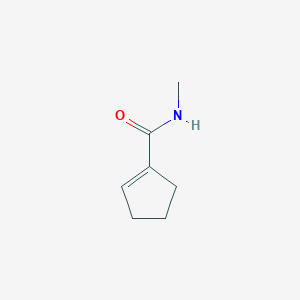

N-methylcyclopentene-1-carboxamide

Description

Properties

IUPAC Name |

N-methylcyclopentene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-8-7(9)6-4-2-3-5-6/h4H,2-3,5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHCBNPVMDFHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Cyclopentene Amines

Acylation of cyclopentene-derived amines with activated carboxylic acid derivatives represents a direct route to N-methylcyclopentene-1-carboxamide. Source details methods for synthesizing carboxamides via reaction of amines with acid chlorides or anhydrides. For example, (lR,2S,5R)-2-isopropyl-5-methylcyclohexane-l-carbonyl chloride was reacted with amines in methylene chloride, using triethylamine as a base, to yield N-substituted carboxamides . Adapting this protocol, cyclopentene-1-carbonyl chloride could be synthesized from cyclopentene-1-carboxylic acid via treatment with thionyl chloride or oxalyl chloride . Subsequent reaction with methylamine in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature, would provide the target compound.

Critical parameters include:

-

Solvent choice : Methylene chloride or THF for improved solubility .

-

Workup : Sequential extraction with NaOH, water, and brine to isolate the organic phase, followed by drying (Na₂SO₄) and rotary evaporation .

Cyclopentene Ring Formation and Subsequent Functionalization

Source describes a two-stage process for synthesizing 1-methylcyclopentene derivatives. In the first stage, cyclohexanol or cyclohexene undergoes thermal rearrangement to 1-methylcyclopentene using catalysts such as Amberlyst ion-exchange resins at 85°C . The second stage involves nucleophilic addition across the cyclopentene double bond. For carboxamide synthesis, hydroamination with methylamine could be employed, though this requires precise control of temperature and catalysis.

Alternative approaches from Source utilize copper-catalyzed conjugate additions of Grignard reagents to 5-acetoxy-cyclopentene-1-carboxylates, yielding substituted cyclopentene carboxylates . Hydrolysis of the ester to the carboxylic acid, followed by conversion to the acid chloride and reaction with methylamine, would complete the synthesis.

Aminolysis of Cyclopentene Carboxylate Esters

Direct aminolysis of cyclopentene carboxylate esters with methylamine offers a streamlined pathway. Source demonstrates the synthesis of methyl (±)-5-alkyl-cyclopentene-1-carboxylates via CuI-catalyzed Grignard additions . Treating these esters with excess methylamine in methanol or THF at elevated temperatures (50–70°C) facilitates nucleophilic substitution, replacing the ester group with the amide functionality.

Example procedure :

-

Ester preparation : Methyl 5-tert-butyl-cyclopentene-1-carboxylate synthesized as per .

-

Aminolysis : React ester with 2 equivalents methylamine in THF at 60°C for 24 hours.

-

Workup : Acidify with HCl, extract with ethyl acetate, and purify via recrystallization .

Catalytic Methods and Kinetic Resolutions

Enantioselective synthesis is achievable through kinetic resolution using chiral lithium amides. Source reports the use of lithium (S)-N-benzyl-N-α-methylbenzylamide to resolve racemic cyclopentene carboxylates, achieving >98% enantiomeric excess (ee) . Applying this to this compound precursors would involve:

-

Treating racemic cyclopentene esters with chiral amides.

-

Selective protonation to yield enantiomerically enriched intermediates.

-

Subsequent functionalization to the carboxamide.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- N-methylcyclopentene-1-carboxamide can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Major Products: Oxidation typically yields N-methylcyclopentene-1-carboxylic acid or N-methylcyclopentanone.

-

Reduction:

- The compound can be reduced to form amines or alcohols.

Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products: Reduction yields N-methylcyclopentylamine or N-methylcyclopentanol.

-

Substitution:

- This compound can undergo nucleophilic substitution reactions.

Reagents and Conditions: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- N-methylcyclopentene-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.

- It serves as a building block in the preparation of heterocyclic compounds.

Biology and Medicine:

- The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

- It is used in the development of new drug candidates targeting specific enzymes or receptors.

Industry:

- This compound is utilized in the production of specialty chemicals and materials.

- It is employed in the synthesis of polymers and resins with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

- The mechanism of action of N-methylcyclopentene-1-carboxamide involves its interaction with specific enzymes or receptors in biological systems.

- The carboxamide group can form hydrogen bonds with target proteins, modulating their activity.

- The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl 3-Aminocyclopentanecarboxylate ()

- Structure : Cyclopentane ring with an ester (-COOCH₃) at the 1-position and an amine (-NH₂) at the 3-position.

- Key Differences: Functional Group: Ester vs. amide. Esters are more electrophilic and prone to hydrolysis than amides, which exhibit stronger hydrogen-bonding capacity. Ring Saturation: Cyclopentane (saturated) vs. cyclopentene (unsaturated). The double bond in cyclopentene introduces ring strain and reactivity toward addition reactions. Similar precautions may apply to this compound, though specific toxicity data are unavailable.

N,N-Dimethylaminoxy Carbonyl Derivatives ()

- Structure: Features a dimethylaminoxy (-ON(CH₃)₂) group attached to a carbonyl.

- Key Differences: Reactivity: The dimethylaminoxy group is a strong electron-withdrawing moiety, enhancing carbonyl electrophilicity. In contrast, the N-methylcarboxamide group is less reactive due to resonance stabilization. Applications: N,N-Dimethylaminoxy derivatives are used in peptide synthesis and polymer chemistry , whereas N-methylcarboxamides may serve as stable intermediates in analogous reactions.

Ring Saturation and Substituent Effects

Cyclopentane vs. Cyclopentene

- Stability: Cyclopentane derivatives (e.g., Methyl 3-aminocyclopentanecarboxylate) exhibit greater conformational flexibility but lower reactivity due to the absence of ring strain. Cyclopentene’s unsaturation increases strain, making it susceptible to ring-opening or Diels-Alder reactions.

- Synthetic Utility : Cyclopentene derivatives are valuable in constructing bicyclic frameworks or functionalized polymers, whereas saturated analogs are more common in stable intermediates .

N-Methyl vs. Unsubstituted Amides

- Electronic Effects : Methyl substitution decreases the amide’s nucleophilicity, impacting its reactivity in acylation or condensation reactions.

Data Table: Comparative Properties of Selected Compounds

Q & A

Q. What in vitro and in vivo models are suitable for assessing the compound’s metabolic stability?

- Methodological Answer : Liver microsomal assays (human/rodent) identify phase I metabolites via LC-MS/MS. In vivo, administer the compound orally to mice and collect plasma samples at timed intervals. Calculate half-life (t₁/₂) and clearance rates using non-compartmental pharmacokinetic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.